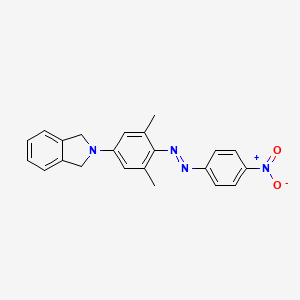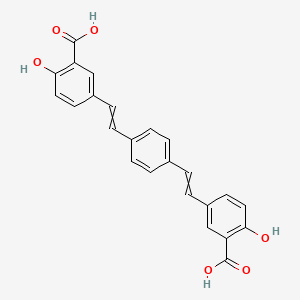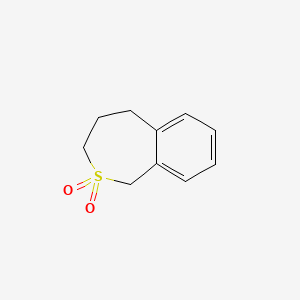![molecular formula C18H27Cl2N5 B11939534 N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride CAS No. 57861-84-4](/img/structure/B11939534.png)
N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyrazoloquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride typically involves a multi-step process. One common method starts with the preparation of the pyrazoloquinoline core. This can be achieved by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated that it may interact with specific cellular targets, making it a candidate for drug development and therapeutic applications.
Medicine
In the field of medicine, N1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride is being investigated for its potential pharmacological properties. It has been studied for its ability to inhibit certain enzymes and receptors, which could lead to the development of new treatments for various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of N1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazoloquinoline core and have been studied for their biological activities.
Quinoline Derivatives: Compounds like chloroquine and mepacrine, which also contain a quinoline core, have been used in medicinal chemistry for their therapeutic properties.
Uniqueness
N~1~-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride stands out due to its specific substitution pattern and the presence of both pyrazoloquinoline and propanediamine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
57861-84-4 |
|---|---|
Formule moléculaire |
C18H27Cl2N5 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
N-(1-ethyl-3-methylpyrazolo[3,4-b]quinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C18H25N5.2ClH/c1-5-23-18-16(13(2)21-23)17(19-11-8-12-22(3)4)14-9-6-7-10-15(14)20-18;;/h6-7,9-10H,5,8,11-12H2,1-4H3,(H,19,20);2*1H |
Clé InChI |
TWOXWKJWDGATNA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=NC3=CC=CC=C3C(=C2C(=N1)C)NCCCN(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)




